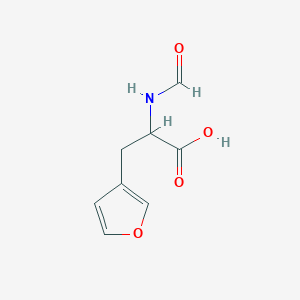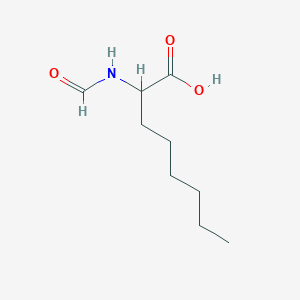
2-Formamidooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formamidooctanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of octanoic acid, where the amino group is formylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-formamidooctanoic acid typically involves the formylation of 2-aminooctanoic acid. One common method is the reaction of 2-aminooctanoic acid with formic acid under acidic conditions. The reaction proceeds as follows: [ \text{2-Aminooctanoic acid} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the formamido group can yield 2-aminooctanoic acid.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other bases.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 2-aminooctanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Formamidooctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-formamidooctanoic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Aminooctanoic acid: The precursor to 2-formamidooctanoic acid, differing by the presence of an amino group instead of a formamido group.
Octanoic acid: The parent compound, lacking the amino and formamido functionalities.
2-Formamidodecanoic acid: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its formamido group allows for specific interactions that are not possible with its analogs, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-formamidooctanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(9(12)13)10-7-11/h7-8H,2-6H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
RUEPVABBOLCODV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



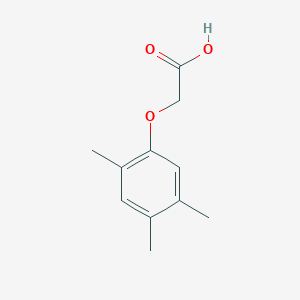

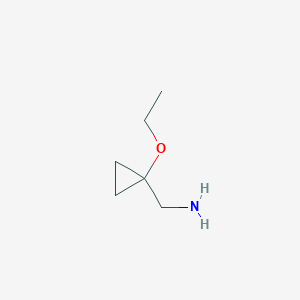
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
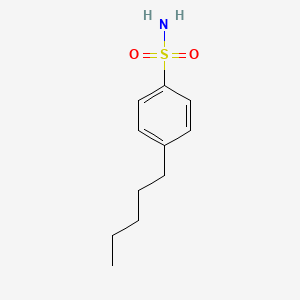
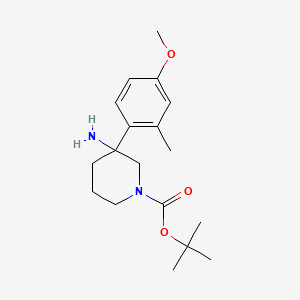


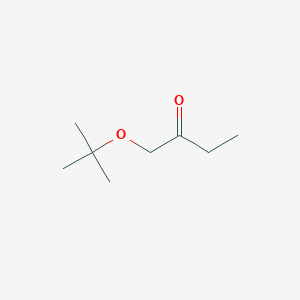
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
